4-(3-Piperidyl)oxazole;hydrochloride

Medicinal Chemistry Scaffold Design Intellectual Property

Researchers pursuing FAAH inhibitors or α1-adrenoceptor antagonists face limited access to 3-piperidyl oxazole scaffolds outside dominant 4-piperidyl patents. 4-(3-Piperidyl)oxazole hydrochloride (CAS 2743786-20-9) solves this: • Distinct exit vector geometry for altered aminergic GPCR target engagement vs. 4-piperidyl isomers. • HCl salt ensures aqueous solubility (188.65 g/mol) for direct HTS compatibility & precise parallel synthesis stoichiometry. • Orthogonal diversification via piperidine NH coupling & oxazole C-5 lithiation-electrophile chemistry.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B15363338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Piperidyl)oxazole;hydrochloride
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=COC=N2.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-2-7(4-9-3-1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H
InChIKeyYDOFQAJWXZVCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Piperidyl)oxazole HCl: Structure & Procurement


4-(3-Piperidyl)oxazole;hydrochloride (CAS 2743786-20-9) is a heterocyclic building block comprising a piperidine ring substituted at the 3-position with a 1,3-oxazole moiety, supplied as the hydrochloride salt. The free base form (CAS 1367989-82-9) has a molecular weight of 152.19 g/mol and is offered at ≥95% purity by multiple vendors . The hydrochloride salt (MW 188.65 g/mol) provides enhanced aqueous solubility and improved handling characteristics for medicinal chemistry and agrochemical research applications. This compound belongs to the broader class of piperidinyl-oxazole scaffolds, which are recognized as privileged structures in drug discovery, appearing in FAAH inhibitors, α1-adrenoceptor antagonists, and kinase inhibitor programs [1].

Workflow Medicinal chemistry scaffold diversification
Selection Hydrochloride salt for aqueous-compatible synthesis
Use Context FTO exploration, patent-circumventing analog design

Piperidine-Oxazole Regioisomer Selectivity


Piperidine-oxazole conjugates are not functionally interchangeable. The position of the oxazole attachment on the piperidine ring (3- vs 4-substitution) and the position of the piperidine on the oxazole (2-, 4-, or 5-substitution) profoundly influence molecular recognition, pharmacokinetics, and synthetic tractability. The 4-piperidyl isomer (CAS 340700-99-4) is extensively claimed in FAAH inhibitor patents [1], whereas the 3-piperidyl substitution pattern exemplified by 4-(3-piperidyl)oxazole offers a distinct exit vector that alters dihedral angle geometry and target engagement. Furthermore, the hydrochloride salt form provides critical solubility advantages over the free base, directly impacting reaction yields in downstream coupling chemistry and biological assay compatibility .

Risk Factor
Reason for Careful Review
Regioisomer exchange (4-piperidyl vs 3-piperidyl)
Patent landscape, pKa, and target exit-vector geometry may shift significantly, limiting direct replacement in FAAH or GPCR programs.
Free base substitution for HCl salt
Aqueous solubility and stoichiometric precision in coupling reactions may not transfer; HCl salt is preferred for buffer-compatible workflows.
Isoxazole analog selection
H-bond geometry, metabolic stability, and antimicrobial screening context may differ; 1,3-oxazole and 1,2-oxazole are not interchangeable bioisosteres.

Specificity Evidence: 4-(3-Piperidyl)oxazole HCl vs Analogs


3- vs. 4-Piperidyl Substitution: Patent and Reactivity

The 3-piperidyl substitution pattern (4-(piperidin-3-yl)oxazole) represents a structurally distinct regioisomer from the more extensively patented 4-piperidyl series. The FAAH inhibitor patent literature (US20100292266A1) predominantly claims oxazolyl piperidine compounds with the oxazole carbonyl attached at the piperidine 4-position [1]. By contrast, 4-(3-piperidyl)oxazole;hydrochloride bears the oxazole directly at the piperidine 3-position, creating a different spatial orientation of the basic amine relative to the heterocycle. This regioisomeric difference is quantifiable: the 4-substituted isomer 2-(piperidin-4-yl)oxazole has a predicted pKa of 9.87±0.10 , while the 3-substituted piperidine isomer's piperidine nitrogen pKa is expected to be approximately 0.3-0.5 units lower due to altered through-bond inductive effects, as supported by comparative analysis of 3- vs 4-substituted piperidine pKa values in the literature.

3- vs. 4-Piperidyl Substitution
Class-level inference
Estimated ΔpKa ≈ 0.3–0.5 units lower basicity for 3-substituted isomer
Distinct patent landscape and altered amine basicity context
Predicted pKa values; 4-substituted isomer pKa 9.87±0.10 reported
Medicinal Chemistry Scaffold Design Intellectual Property

Salt Form Advantage: HCl vs Free Base Solubility

The hydrochloride salt (CAS 2743786-20-9, MW 188.65) provides a definitive solubility advantage over the free base (CAS 1367989-82-9, MW 152.19). The free base is described as a crystalline solid with limited aqueous solubility, while the hydrochloride salt form enhances water solubility through ionization of the piperidine nitrogen, facilitating dissolution in aqueous reaction media and biological buffers . This is critical for coupling reactions (e.g., amide bond formation, reductive amination) where homogeneous solution conditions improve reaction kinetics and yields. Commercially, the hydrochloride salt is available at 97% purity (Leyan, Catalog No. 1929101) , compared to the free base at 97-98% purity, with comparable pricing structures.

Salt Form: HCl vs Free Base
Head-to-head
Enhanced water solubility
Supports aqueous-phase synthesis and assay compatibility
Data to verify per vendor specification
Formulation Science Chemical Synthesis Procurement

Oxazole vs. Isoxazole Biological Activity

The 1,3-oxazole ring (present in the target compound) differs fundamentally from the 1,2-oxazole (isoxazole) ring found in 3-(1,2-oxazol-4-yl)piperidine hydrochloride (CAS 2138084-10-1). The isoxazole analog has reported antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL, attributed to interference with bacterial cell wall synthesis . The 1,3-oxazole isomer (target compound) presents a different hydrogen-bond acceptor geometry and dipole moment, resulting in divergent target engagement profiles. The isoxazole analog also exhibits rapid hepatic metabolism (in vitro t₁/₂ = 12 min) and acute toxicity in murine models (LD₅₀ = 250 mg/kg) , whereas the 1,3-oxazole scaffold is anticipated to have distinct metabolic stability due to different electronic distribution. This heterocyclic difference is critical for programs requiring specific pharmacophoric features, as oxazole and isoxazole are not interchangeable bioisosteres.

Oxazole vs. Isoxazole Activity
Cross-study comparable
Expected to alter antimicrobial MIC ≥2-fold and metabolic t₁/₂ ≥1.5-fold
Heterocyclic replacement impacts screening and stability endpoints
Comparator MIC 32 µg/mL (S. aureus); t₁/₂ 12 min (hepatic)
Medicinal Chemistry Bioisosterism Target Selectivity

Oxazole Substitution Position: Synthetic Accessibility

The 4-oxazolyl substitution (target compound) offers distinct synthetic advantages over the 2-oxazolyl (CAS 340700-99-4) and 5-oxazolyl (CAS 877664-83-0) isomers. The 4-position of 1,3-oxazole is the most electron-rich carbon, facilitating electrophilic aromatic substitution and metalation chemistry for further functionalization [1]. In contrast, the 2-position is adjacent to both heteroatoms and is more electron-deficient, while the 5-position is sterically less accessible from the piperidine attachment. This positional difference translates to divergent reactivity: 4-substituted oxazoles undergo regioselective lithiation at C-5 with LDA at -78°C, enabling introduction of electrophilic diversity elements, whereas 2-substituted oxazoles require stronger bases and are prone to ring-opening [1]. For library synthesis programs, the 4-oxazolyl isomer thus enables more efficient parallel derivatization strategies.

Oxazole Substitution Position
Class-level inference
4-oxazolyl: regioselective lithiation at C-5 with LDA, -78°C
Broader derivatization scope for library synthesis
2-oxazolyl requires stronger bases, prone to ring-opening
Synthetic Chemistry Building Block Utility Library Design

Applications & Procurement: 4-(3-Piperidyl)oxazole HCl


FTO Medicinal Chemistry: FAAH & GPCR Antagonists

Research groups pursuing FAAH inhibitors or α1-adrenoceptor antagonists can utilize 4-(3-piperidyl)oxazole;hydrochloride as a structurally novel scaffold that falls outside the claims of dominant 4-piperidyl oxazole patents (US20100292266A1) [1]. The 3-piperidyl substitution pattern offers a distinct exit vector geometry that may confer selectivity advantages in aminergic GPCR targets. The hydrochloride salt form is immediately compatible with high-throughput screening protocols in aqueous buffer systems.

Diversity-Oriented Synthesis & Fragment Libraries

The 4-oxazolyl substitution on the piperidine 3-position provides an ideal building block for fragment-based drug discovery (FBDD) libraries. The piperidine nitrogen can be functionalized via amide coupling, sulfonamide formation, or reductive amination, while the oxazole C-5 position is available for orthogonal diversification via lithiation-electrophile chemistry [1]. The hydrochloride salt ensures consistent stoichiometry in parallel synthesis workflows, reducing weighing errors compared to hygroscopic free bases.

Fungicidal Piperidine-Oxazole Agrochemical Leads

Heteroarylpiperidine derivatives, including substituted oxazoles, are claimed as fungicidal agents in patent literature (e.g., US9006266) [2]. 4-(3-Piperidyl)oxazole;hydrochloride serves as a key intermediate for synthesizing novel analogs that circumvent existing agrochemical patents. The 3-piperidyl attachment may provide differential phloem mobility or target site accessibility compared to the more common 4-piperidyl isomers used in commercial fungicides.

Chemical Biology Probes: Defined Salt Stoichiometry

For target identification studies using affinity-based protein profiling (AfBPP) or photoaffinity labeling, the hydrochloride salt form of 4-(3-piperidyl)oxazole ensures precise stoichiometric control for linker attachment chemistry. The enhanced aqueous solubility facilitates bioconjugation reactions (e.g., NHS ester coupling, click chemistry) under mild aqueous conditions, minimizing protein denaturation risks associated with organic co-solvents needed for free base dissolution .

Application
Selection Property
Validation Focus
FTO Medicinal Chemistry
3-piperidyl exit-vector geometry
Patent-circumventing scaffold novelty
Diversity-Oriented Synthesis
4-oxazolyl regioselective metalation
Parallel derivatization scope
Agrochemical Lead Design
Piperidine-oxazole fungicide intermediate
Phloem mobility and target-site access
Chemical Biology Probes
HCl salt stoichiometric control
Aqueous bioconjugation compatibility

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